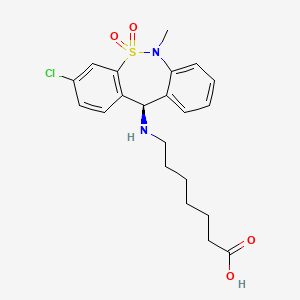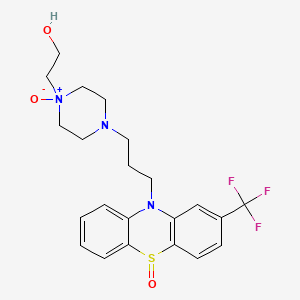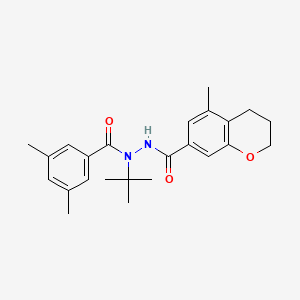
Chromafenozide 100 microg/mL in Acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromafenozide is a novel insecticide belonging to the diacylhydrazine class, primarily used to control lepidopteran pests on various crops. It is characterized by its low mammalian toxicity and minimal environmental impact, making it an ideal candidate for integrated pest management (IPM) programs . Chromafenozide acts as an ecdysone receptor agonist, disrupting the molting process in insects and leading to their death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromafenozide is synthesized through a multi-step process involving the reaction of 2-tert-butyl-5-methyl-2-(3,5-xyloyl)-chromane-6-carbohydrate with various reagents under controlled conditions . The key steps include:
Formation of the chromane ring: This involves the cyclization of appropriate precursors.
Introduction of the diacylhydrazine moiety: This step is crucial for the insecticidal activity of chromafenozide.
Industrial Production Methods: Industrial production of chromafenozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These are used to maintain precise control over reaction parameters.
Purification steps: Techniques such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Chromafenozide undergoes several types of chemical reactions, including:
Oxidation: Chromafenozide can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diacylhydrazine moiety, potentially altering its insecticidal properties.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of chromafenozide, each with potentially different insecticidal properties .
Wissenschaftliche Forschungsanwendungen
Chromafenozide has a wide range of scientific research applications, including:
Wirkmechanismus
Chromafenozide exerts its effects by acting as an ecdysone receptor agonist. It mimics the action of the natural insect hormone ecdysone, binding to ecdysone receptors and triggering premature molting in insects. This disrupts their normal development and leads to death . The molecular targets include ecdysone receptors, which are crucial for regulating molting and metamorphosis in insects .
Vergleich Mit ähnlichen Verbindungen
Chromafenozide is unique among insecticides due to its high selectivity for lepidopteran pests and low toxicity to non-target organisms. Similar compounds include:
Tebufenozide: Another ecdysone receptor agonist with similar insecticidal properties.
Halofenozide: Effective against both lepidopteran and coleopteran pests.
Methoxyfenozide: Known for its high potency and selectivity for lepidopteran larvae.
Chromafenozide stands out due to its minimal environmental impact and suitability for IPM programs .
Eigenschaften
Molekularformel |
C24H30N2O3 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-3,4-dihydro-2H-chromene-7-carbohydrazide |
InChI |
InChI=1S/C24H30N2O3/c1-15-10-16(2)12-19(11-15)23(28)26(24(4,5)6)25-22(27)18-13-17(3)20-8-7-9-29-21(20)14-18/h10-14H,7-9H2,1-6H3,(H,25,27) |
InChI-Schlüssel |
FPTGIRFENINNIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC3=C(CCCO3)C(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


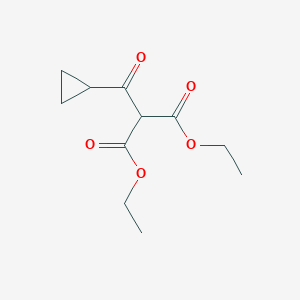
![5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonic acid](/img/structure/B13410482.png)
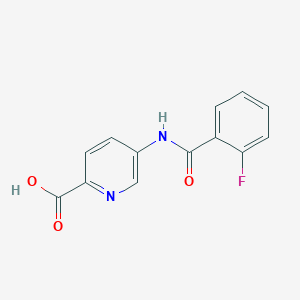

![(1S,2R,6S,7R)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13410494.png)

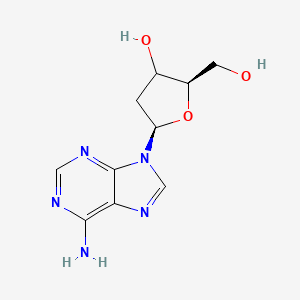
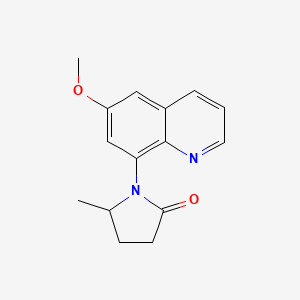
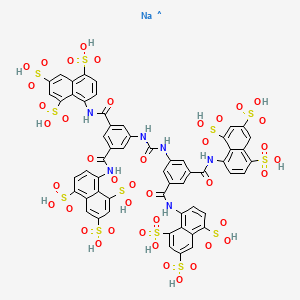
![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromen-3-ol](/img/structure/B13410506.png)
![2-[1-(3-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13410520.png)

